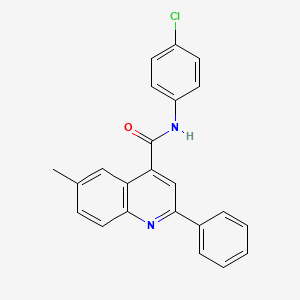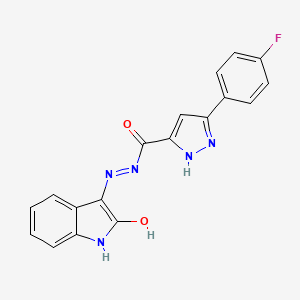![molecular formula C30H29ClN2O3S2 B11667397 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide](/img/structure/B11667397.png)
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide is a complex organic compound that features a combination of aromatic rings, sulfonyl groups, and amide functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide typically involves multi-step organic reactions. One common approach is the reaction of 5-chloro-2-methylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with benzyl chloride under basic conditions to introduce the benzyl group. The final step involves the reaction of the benzylated sulfonamide with 2-[(4-methylphenyl)sulfanyl]ethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, bromine
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Nitro derivatives, halogenated compounds
科学研究应用
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
作用机制
The mechanism of action of 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
相似化合物的比较
Similar Compounds
- 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid
- N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide
Uniqueness
4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide is unique due to the presence of both sulfonyl and sulfanyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
属性
分子式 |
C30H29ClN2O3S2 |
|---|---|
分子量 |
565.1 g/mol |
IUPAC 名称 |
4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
InChI |
InChI=1S/C30H29ClN2O3S2/c1-22-8-16-27(17-9-22)37-19-18-32-30(34)25-13-11-24(12-14-25)21-33(29-20-26(31)15-10-23(29)2)38(35,36)28-6-4-3-5-7-28/h3-17,20H,18-19,21H2,1-2H3,(H,32,34) |
InChI 键 |
FPYIWOVGTPFXIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CN(C3=C(C=CC(=C3)Cl)C)S(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-{(Z)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11667320.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11667322.png)
![2-(3-{(E)-[1-(3,5-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11667327.png)
![5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11667332.png)

![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667345.png)
![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11667350.png)
![N'-[(E)-(1H-Indol-3-YL)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11667359.png)
![3-chloro-N-(3-chlorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667370.png)
![(3-{(E)-[3-(3-chlorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11667373.png)

![3-[(E)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate](/img/structure/B11667392.png)

![(5Z)-5-[(2-fluorophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11667411.png)
